Cas no 2962826-52-2 (DBCO-PEG12-Maleimide)

DBCO-PEG12-Maleimide 化学的及び物理的性質
名前と識別子
-
- Azadibenzocyclooctyne-PEG12-Maleimide
- DBCO-NH-PEG12-Maleimide
- DBCO-PEG12-Maleimide
- DBCO-NH-PEG12-CH2CH2NH-Mal
-
- インチ: 1S/C52H74N4O17/c57-48(14-18-55-50(59)11-12-51(55)60)54-17-20-63-22-24-65-26-28-67-30-32-69-34-36-71-38-40-73-42-41-72-39-37-70-35-33-68-31-29-66-27-25-64-23-21-62-19-15-49(58)53-16-13-52(61)56-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)56/h1-8,11-12H,13-43H2,(H,53,58)(H,54,57)
- InChIKey: RSPJSRPEBGDVOY-UHFFFAOYSA-N
- ほほえんだ: C(N1CC2=CC=CC=C2C#CC2=CC=CC=C12)(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(C=CC1=O)=O
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(predicted)
- ふってん: 1087.7±65.0 °C(predicted)
- 酸性度係数(pKa): 15.01±0.46(predicted)
DBCO-PEG12-Maleimide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | GS-9439-0.5g |
DBCO-dPEG®₁₂-MAL |
2962826-52-2 | >95% | 0.5g |
£1745.00 | 2025-02-09 | |
Key Organics Ltd | GS-9439-100mg |
DBCO-dPEG®₁₂-MAL |
2962826-52-2 | >95% | 100mg |
£564.89 | 2025-02-09 |
DBCO-PEG12-Maleimide 関連文献
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
DBCO-PEG12-Maleimideに関する追加情報
Professional Introduction to DBCO-PEG12-Maleimide (CAS No. 2962826-52-2)
DBCO-PEG12-Maleimide, a compound with the chemical identifier CAS No. 2962826-52-2, represents a significant advancement in the field of bioconjugation chemistry. This molecule, featuring a DBCO (dibenzocyclooctyne) moiety linked to a PEG12 (polyethylene glycol with 12 units) backbone and a Maleimide group, has garnered considerable attention for its versatile applications in pharmaceutical research, diagnostics, and therapeutic development. The unique structural design of DBCO-PEG12-Maleimide enables it to serve as an effective linker for the site-specific modification of biomolecules, making it an invaluable tool in synthetic biology and drug discovery.
The DBCO functional group is particularly noteworthy due to its high reactivity with thiol-containing molecules, such as cysteine residues in proteins. This reactivity is harnessed through a [3+2] cycloaddition reaction known as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is one of the most widely used bioconjugation techniques. The efficiency and selectivity of this reaction make DBCO-PEG12-Maleimide an ideal candidate for modifying therapeutic proteins, antibodies, and other biomolecules without compromising their native structure or function.
The incorporation of the PEG12 moiety into the molecule enhances its biocompatibility and pharmacokinetic properties. Polyethylene glycol (PEG) is well-known for its ability to increase the solubility of hydrophobic compounds and reduce immunogenicity, making it a preferred component in drug formulations. The length of 12 units in PEG12 strikes an optimal balance between steric hindrance and biological activity, ensuring that the conjugated biomolecule retains its functionality while benefiting from the protective effects of PEGylation.
The terminal Maleimide group provides another avenue for bioconjugation, allowing for the reaction with primary amines present in proteins and peptides. This dual functionality makes DBCO-PEG12-Maleimide particularly useful for applications where both thiol and amine-reactive sites are available on the target molecule. Such versatility is increasingly valuable in the development of multivalent therapeutics, where precise control over molecular architecture is essential for achieving optimal biological outcomes.
In recent years, DBCO-PEG12-Maleimide has found applications in several cutting-edge research areas. One notable area is mRNA vaccine development, where bioconjugation techniques are employed to enhance vaccine stability and efficacy. The ability to modify mRNA delivery systems with DBCO-PEG12-Maleimide has led to improved protection against viral infections, as demonstrated by recent clinical trials involving COVID-19 vaccines.
The compound has also been utilized in the creation of targeted drug delivery systems. By conjugating therapeutic agents to antibodies or nanoparticles using DBCO-PEG12-Maleimide, researchers can achieve higher concentrations of drugs at tumor sites while minimizing off-target effects. This approach has shown promise in preclinical studies for cancers such as breast cancer and melanoma, where precise targeting can significantly improve treatment outcomes.
Diagnostic applications have similarly benefited from the use of DBCO-PEG12-Maleimide. In fluorescence microscopy and imaging techniques, this compound enables the labeling of biomolecules with high specificity and sensitivity. The PEG moiety enhances the circulation time of diagnostic probes in vivo, allowing for prolonged observation periods and improved signal detection. These advancements have contributed to more accurate diagnoses in fields such as neuroscience and oncology.
The synthesis of DBCO-PEG12-Maleimide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been developed to streamline this process, making it more accessible for industrial-scale production. Recent innovations in continuous flow chemistry have further enhanced the efficiency of these synthetic routes, reducing costs and environmental impact.
The safety profile of DBCO-PEG12-Maleimide has been extensively studied to ensure its suitability for biological applications. Extensive toxicological assessments have demonstrated that this compound exhibits low immunogenicity and minimal adverse effects when used within recommended concentrations. These findings provide confidence that DBCO-PEG12-Maleimide can be safely employed in both research settings and clinical trials.
The future prospects for DBCO-PEG12-Maleimide are promising, with ongoing research exploring new applications in regenerative medicine and gene therapy. The ability to precisely modify biomolecules with this compound opens doors for innovative approaches in tissue engineering and genetic disorders treatment. As our understanding of bioconjugation chemistry continues to evolve, it is likely that DBCO-PEG12-Maleimide will play an increasingly pivotal role in advancing therapeutic modalities across multiple disciplines.
2962826-52-2 (DBCO-PEG12-Maleimide) 関連製品
- 2095396-96-4(rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, cis)
- 95192-64-6(5-bromo-2-methyl-1,3-dinitro-benzene)
- 2227799-97-3((1R)-3-amino-1-(3-bromo-4-methoxyphenyl)propan-1-ol)
- 304455-81-0(3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamide)
- 1824144-37-7(N-[3-(3-aminobutyl)phenyl]acetamide)
- 896618-78-3(2-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraen-4-ylphenol)
- 2229450-28-4(tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate)
- 1823882-20-7(2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile)
- 1114648-10-0(ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate)
- 26106-63-8(Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid)



